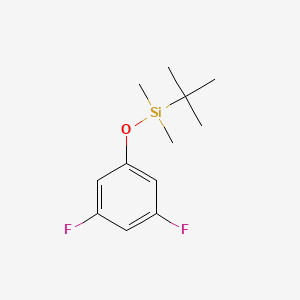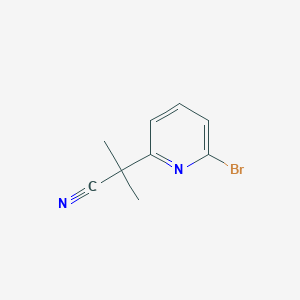
2-(6-溴吡啶-2-基)-2-甲基丙腈
描述
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including reactions with methylamine, sodium methoxide, and bromination. Although the exact synthesis of “2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile” is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to “2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile” has been characterized using X-ray diffraction (XRD) studies. This suggests that the compound of interest may also form specific crystalline structures and exhibit similar intermolecular interactions.
Chemical Reactions Analysis
The papers describe various chemical reactions, including bromination, demethylation, and condensation reactions, which are used to synthesize different compounds. These reactions are crucial for introducing functional groups and forming the desired molecular frameworks.
Physical And Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their synthesis and molecular structure . The related compound “(6-Bromopyridin-2-yl)methanamine” is stored in a dark place, in an inert atmosphere, at 2-8°C .
科学研究应用
合成药物和化学中间体
2-(6-溴吡啶-2-基)-2-甲基丙腈及其衍生物在合成各种药物和化学中间体中起着关键作用。例如,它在PI3K/mTOR抑制剂中是一个重要的中间体,突显了其在潜在治疗剂开发中的作用(Fei Lei et al., 2015)。此外,从这种化合物制备的2-氨基-6-溴吡啶等衍生物在药物和化学工业中是重要的中间体(Xu Liang, 2010)。
电化学羧化
这种化合物在电化学羧化过程中发挥作用。一项研究表明,在离子液体中,通过CO2对衍生物2-氨基-5-溴吡啶进行电催化羧化,形成6-氨基烟酸,由于使用CO2作为原材料并避免有毒溶剂的使用,这在绿色化学中具有重要意义(Q. Feng et al., 2010)。
吡啶衍生物的合成
2-(6-溴吡啶-2-基)-2-甲基丙腈用于合成各种吡啶衍生物,如2,6-双(吲哚基)吡啶,这在药物化学和材料科学中很重要(Ruth Pritchard et al., 2009)。该化合物的衍生物还在开发C-核苷中起关键作用,具有潜在的药物应用(Milan Urban et al., 2006)。
催化反应
它在催化反应中起着关键作用,如Suzuki–Miyaura偶联反应,在有机合成中对于创建复杂分子至关重要(F. M. Mcmillan等,2007)。此外,它的衍生物被用于研究吡啶基卡宾的形成,这对于理解有机化学中的反应机制很重要(B. Abarca et al., 2006)。
属性
IUPAC Name |
2-(6-bromopyridin-2-yl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBASSRFWCWKBLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


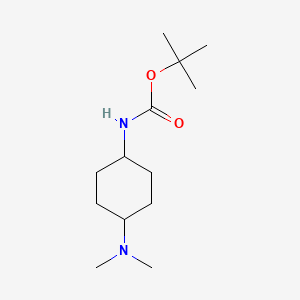

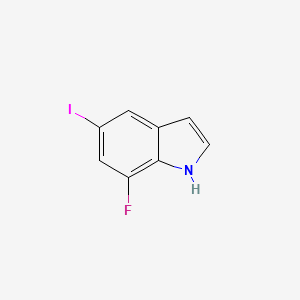
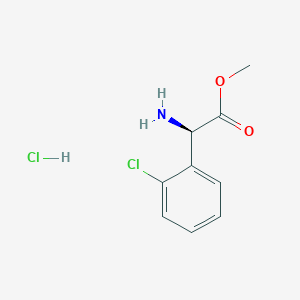
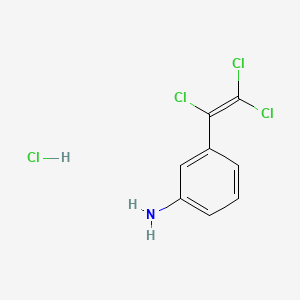
![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B1400393.png)

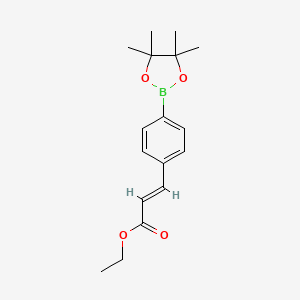
![4-[(6-Fluoropyridin-3-yl)methyl]morpholine](/img/structure/B1400396.png)

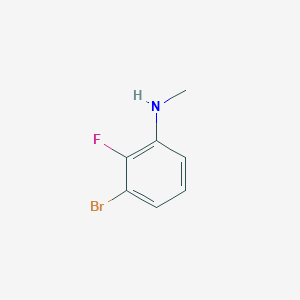
![7,7-dimethyl-7H-benzo[C]fluoren-5-ol](/img/structure/B1400403.png)
